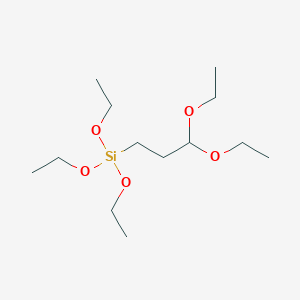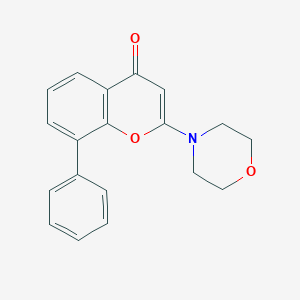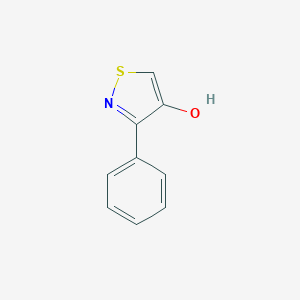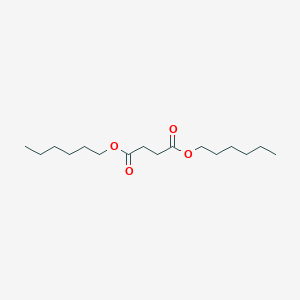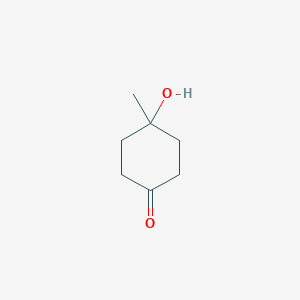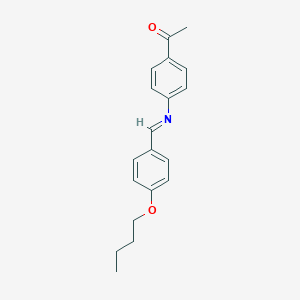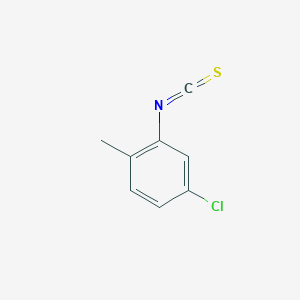![molecular formula C19H26O4 B091538 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone CAS No. 18780-93-3](/img/structure/B91538.png)
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone, also known as Hesperetin ketone, is a flavonoid derivative that has been studied for its potential applications in various scientific fields. This compound has gained attention due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes and the modulation of signaling pathways. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.
Efectos Bioquímicos Y Fisiológicos
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been demonstrated to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone in lab experiments is its potential to act as a lead compound for the development of new drugs and therapies. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone, including its potential applications in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and analogs of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone can be achieved through various methods, including the use of palladium-catalyzed coupling reactions, cyclization reactions, and oxidation reactions. One of the most commonly used methods involves the reaction of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone with ethyl chloroformate and triethylamine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and potential biological activities make it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
18780-93-3 |
|---|---|
Nombre del producto |
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone |
Fórmula molecular |
C19H26O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-(5-methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone |
InChI |
InChI=1S/C19H26O4/c1-11(20)14-16-12(7-9-18(2,3)22-16)15(21-6)13-8-10-19(4,5)23-17(13)14/h7-10H2,1-6H3 |
Clave InChI |
LZGSCKGIGYCNAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=C(C3=C1OC(CC3)(C)C)OC)CCC(O2)(C)C |
SMILES canónico |
CC(=O)C1=C2C(=C(C3=C1OC(CC3)(C)C)OC)CCC(O2)(C)C |
Sinónimos |
1-(3,4,7,8-Tetrahydro-5-methoxy-2,2,8,8-tetramethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-10-yl)ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



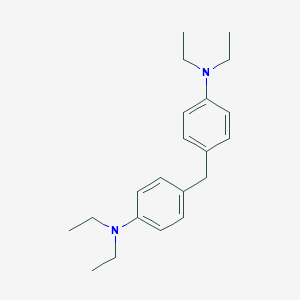

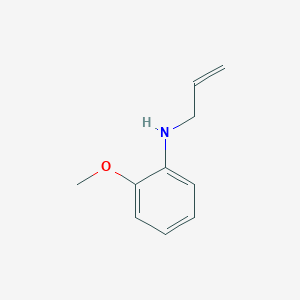
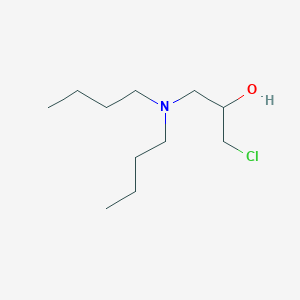
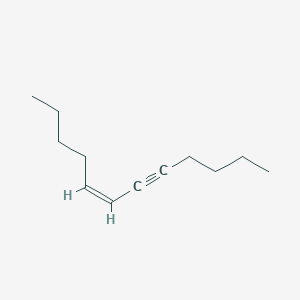
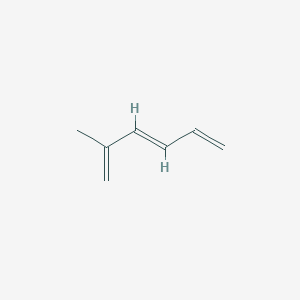
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
